molecular formula C14H16N2S B1334832 (4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine CAS No. 838-97-1

(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine

Cat. No.: B1334832
CAS No.: 838-97-1
M. Wt: 244.36 g/mol
InChI Key: AMZHYMYRVMTQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine: is an organic compound with the molecular formula C14H16N2S and a molecular weight of 244.36 g/mol . This compound features a benzylamine structure with a thiomethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine typically involves the reaction of 4-aminobenzyl chloride with 4-mercaptomethylphenylamine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) , with a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or crystallization can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products:

    Sulfoxides and sulfones: from oxidation reactions

    Amine derivatives: from reduction reactions

    Substituted benzylamine derivatives: from substitution reactions

Comparison with Similar Compounds

  • (4-{[(4-Methylbenzyl)thio]methyl}phenyl)amine
  • (4-{[(4-Chlorobenzyl)thio]methyl}phenyl)amine
  • (4-{[(4-Nitrobenzyl)thio]methyl}phenyl)amine

Comparison: Compared to its analogs, (4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine exhibits unique properties due to the presence of the amino group . This functional group enhances its reactivity and binding affinity to biological targets, making it more effective in biological and medicinal applications . The amino group also allows for further chemical modifications, expanding its utility in various fields .

Properties

IUPAC Name

4-[(4-aminophenyl)methylsulfanylmethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8H,9-10,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZHYMYRVMTQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.